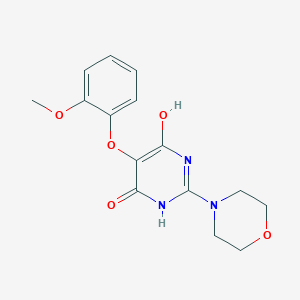
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one is a complex organic compound with a molecular formula of C17H14N4O5. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenoxy, and morpholinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves multiple steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group. This intermediate is then reacted with morpholine to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Analyse Chemischer Reaktionen
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
4-hydroxy-5-(3’-methoxyphenyl)valeric acid-4’-glucuronide: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.
4-hydroxy-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-6(5H)-one: This compound shares the pyrimidine core but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H17N3O5 |
|---|---|
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17N3O5/c1-21-10-4-2-3-5-11(10)23-12-13(19)16-15(17-14(12)20)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H2,16,17,19,20) |
InChI-Schlüssel |
ZXKSOLHULMMHHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)N3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
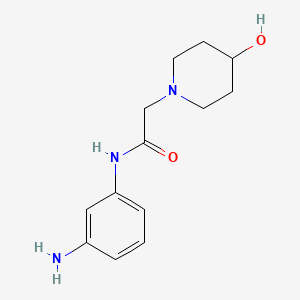

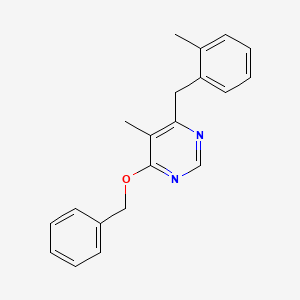
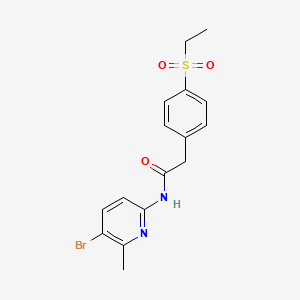
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
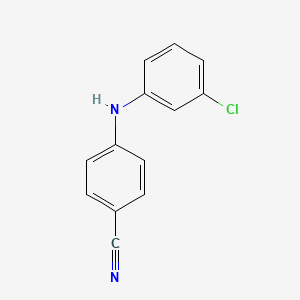


![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
